molecular formula C19H18N6O3 B7151183 N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7151183
M. Wt: 378.4 g/mol
InChI Key: MCCPNLOWMJKORM-UHFFFAOYSA-N
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Description

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound that features a triazole ring, a benzimidazole core, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group:

    Construction of the Benzimidazole Core: The benzimidazole core is synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the triazole and benzimidazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and benzimidazole moieties are crucial for this binding, as they can form hydrogen bonds and other interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
  • N-[[1-(4-fluorophenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-24-17-9-12(3-8-16(17)21-19(24)27)18(26)20-10-13-11-25(23-22-13)14-4-6-15(28-2)7-5-14/h3-9,11H,10H2,1-2H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCPNLOWMJKORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=C(C=C4)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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